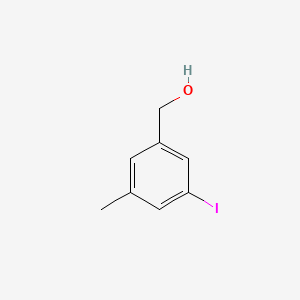

(3-Iodo-5-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Iodo-5-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-5-methylphenyl)methanol typically involves the iodination of 5-methylbenzyl alcohol. One common method is the electrophilic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

(3-Iodo-5-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methylbenzyl alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

Oxidation: 3-Iodo-5-methylbenzaldehyde or 3-Iodo-5-methylbenzoic acid.

Reduction: 5-Methylbenzyl alcohol.

Substitution: Compounds like 3-Azido-5-methylphenylmethanol or 3-Cyano-5-methylphenylmethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the notable applications of (3-Iodo-5-methylphenyl)methanol is in medicinal chemistry, particularly as a precursor for the development of pharmaceuticals. The compound can be utilized in the synthesis of various biologically active molecules.

- Antimicrobial Agents : Research indicates that derivatives of iodinated phenols possess significant antimicrobial properties. The incorporation of the this compound structure into larger frameworks may enhance efficacy against resistant strains of bacteria .

- Anti-inflammatory Compounds : Some studies suggest that iodinated phenolic compounds exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as:

- Esterification : Reacting with carboxylic acids to form esters, which are important in the production of fragrances and flavorings.

- Alkylation : The alcohol group can undergo nucleophilic substitution reactions to create more complex structures, facilitating the development of diverse chemical libraries for drug discovery .

Material Science

In material science, this compound can be explored for its potential use in developing new materials with specific properties:

- Polymer Chemistry : The compound can be polymerized to create new materials that may exhibit unique thermal or mechanical properties. Research into polymer composites incorporating iodinated phenolic compounds is ongoing .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated various iodinated phenolic compounds, including this compound, demonstrating enhanced antimicrobial activity compared to their non-iodinated counterparts. This research highlighted the potential for developing new antibiotics based on this structure .

- Synthesis of Anti-inflammatory Agents : Researchers synthesized a series of anti-inflammatory agents derived from this compound. The compounds showed promising results in preclinical trials, indicating a pathway for future drug development targeting inflammatory diseases .

- Polymer Development : A recent investigation focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. The resulting materials exhibited enhanced performance characteristics suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of (3-Iodo-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The alcohol group can form hydrogen bonds, affecting solubility and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

(3-Iodo-2-methylphenyl)methanol: Similar structure but with the methyl group at the 2-position.

(3-Iodo-4-methylphenyl)methanol: Methyl group at the 4-position.

(3-Iodo-5-ethylphenyl)methanol: Ethyl group instead of a methyl group at the 5-position.

Uniqueness

(3-Iodo-5-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions. The presence of the iodine atom makes it a useful intermediate for further functionalization, while the methyl group can affect its steric and electronic properties.

Actividad Biológica

(3-Iodo-5-methylphenyl)methanol, with the chemical formula C8H9IO, is an organic compound notable for its potential biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an iodine atom and a methyl group on a phenyl ring. Its molecular weight is approximately 248.06 g/mol. The compound can undergo various chemical reactions, including:

- Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The iodine atom may be reduced to a hydrogen atom, resulting in the formation of 5-methylbenzyl alcohol.

- Substitution : The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding, while the alcohol group can form hydrogen bonds that affect solubility and reactivity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various iodo-substituted compounds, including this compound. While specific data on this compound is limited, related compounds have shown promising activity against a range of pathogens. For instance, derivatives of iodochromones exhibited significant antifungal activity, which could suggest similar potential for this compound .

Antioxidant Activity

Antioxidant activities are critical for evaluating the therapeutic potential of compounds. While specific studies on this compound are scarce, related compounds have demonstrated antioxidant properties that could be extrapolated to this compound. For example, studies on methanolic extracts from various plants showed a correlation between phenolic content and antioxidant capacity .

Case Studies and Research Findings

- Synthesis and Evaluation :

- Pharmacological Potential :

- Research suggests that compounds with similar structures have been investigated for their pharmacological applications in drug development. For instance, some derivatives have been explored as potential anti-cancer agents due to their ability to inhibit cell proliferation in various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C8H9IO | Iodine at the 3-position; methyl group at 5-position |

| (3-Iodo-4-methylphenyl)methanol | C8H9IO | Methyl group at the 4-position |

| (2-Iodo-5-methylphenyl)methanol | C8H9IO | Different position of iodine |

This table highlights how variations in substituent positions can influence the biological activity and reactivity of these compounds.

Propiedades

IUPAC Name |

(3-iodo-5-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRKOCISEWRCTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.